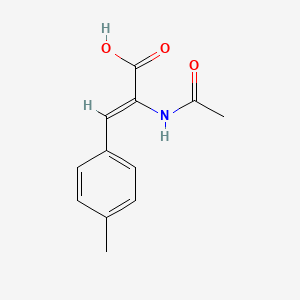

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-(4-methylphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-8-3-5-10(6-4-8)7-11(12(15)16)13-9(2)14/h3-7H,1-2H3,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKTTWGSTMQVIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377902 | |

| Record name | (Z)-2-Acetamido-3-(p-tolyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93634-59-4 | |

| Record name | (Z)-2-Acetamido-3-(p-tolyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Z 2 Acetamido 3 P Tolyl Acrylic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A logical retrosynthetic analysis of (Z)-2-acetamido-3-(p-tolyl)acrylic acid points to the Erlenmeyer-Plöchl reaction as a primary and classical synthetic route. This disconnection strategy involves breaking the C=C double bond and the amide bond, leading to simple and readily available precursors.

The key disconnection is the carbon-carbon double bond, which is retrosynthetically traced back to a condensation reaction between an activated N-acetylglycine species and p-tolualdehyde. This leads to the following key precursors:

p-Tolualdehyde: This aromatic aldehyde provides the p-tolyl group and the exocyclic carbon of the double bond.

N-acetylglycine: This serves as the backbone of the amino acid portion of the target molecule.

The Erlenmeyer-Plöchl synthesis proceeds through an azlactone (oxazolone) intermediate. Therefore, a more detailed retrosynthesis involves the hydrolysis of the target acrylic acid to this azlactone, which is in turn formed from the condensation of N-acetylglycine and p-tolualdehyde in the presence of a dehydrating agent like acetic anhydride (B1165640).

Strategic Precursor Selection:

| Precursor | Role in Synthesis | Rationale for Selection |

| p-Tolualdehyde | Source of the p-tolyl group and electrophilic partner in the condensation. | Commercially available and reactive aromatic aldehyde. The methyl group is electronically neutral to slightly activating, facilitating the condensation. |

| N-acetylglycine | Provides the acetamido and carboxylic acid functionalities. | A simple and inexpensive protected amino acid. The acetyl group is a common and stable protecting group for the amine. |

| Acetic Anhydride | Dehydrating agent and solvent. | Promotes the formation of the azlactone intermediate by removing water. |

| Base (e.g., Sodium Acetate) | Catalyst for the condensation reaction. | Facilitates the deprotonation of N-acetylglycine, initiating the condensation with the aldehyde. |

Catalytic Approaches to Stereoselective Synthesis

Achieving high Z-selectivity in the synthesis of 2-acetamido-3-(p-tolyl)acrylic acid is crucial. While the classical Erlenmeyer-Plöchl reaction often favors the Z-isomer, modern catalytic methods offer improved selectivity and milder reaction conditions.

Homogeneous Catalysis for Z-Selectivity

While the broader field of homogeneous catalysis for Z-selective alkene synthesis is extensive, specific applications to 2-acetamido-3-arylacrylic acids are less commonly reported than for other classes of alkenes. However, principles from related transformations can be applied. For instance, certain transition metal catalysts, particularly those based on rhodium, have been investigated for stereoselective transformations of related dehydroamino acid derivatives. nih.gov While often employed for asymmetric hydrogenation of the double bond, the choice of ligands and reaction conditions can influence the initial stereochemistry of the unsaturated precursor.

The Horner-Wadsworth-Emmons (HWE) reaction represents an alternative strategy where homogeneous conditions can be finely tuned. thieme-connect.com The condensation of an N-acyl dialkoxyphosphoryl glycine ester with p-tolualdehyde can be directed towards the (Z)-isomer by careful selection of the base and reaction conditions. thieme-connect.com For example, the use of bulky bases at low temperatures often favors the kinetic Z-product. thieme-connect.com

Heterogeneous Catalysis in Acrylic Acid Functionalization

The use of heterogeneous catalysts in the Erlenmeyer-Plöchl reaction offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net Various solid catalysts have been explored to facilitate the condensation of N-acylglycine with aromatic aldehydes.

Examples of Heterogeneous Catalysts for Erlenmeyer-Plöchl Type Reactions:

| Catalyst | Description | Advantages |

| Ionic Liquids (e.g., [bmIm]OH) | Basic ionic liquids can act as both catalyst and solvent. | High yields, solvent-free conditions, and catalyst reusability. |

| Iron Oxide Nanoparticles (Fe2O3) | Nanoparticulate catalysts can provide high surface area and reactivity. | Can be used under ultrasonic irradiation to achieve short reaction times and high yields. researchgate.net |

| 5-Sulfosalicylic Acid | A solid acid catalyst. | Can be easily recycled and reused, and the reaction can often be performed at room temperature. |

| Organic-Inorganic Hybrid Polyoxometalates | These catalysts offer tunable acidity and a robust framework. | Reusable under solvent-free conditions and show high activity. researchgate.net |

These catalysts primarily promote the formation of the azlactone intermediate, which upon hydrolysis yields the desired this compound. The heterogeneity of the catalyst simplifies the workup procedure, as the catalyst can be removed by simple filtration. researchgate.net

Multi-Component Reaction Sequences Incorporating the Compound

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, offer a highly efficient approach to molecular diversity. However, direct MCRs for the one-pot synthesis of this compound are not well-established in the literature.

Conceptually, a multi-component strategy could be envisioned that converges on a key intermediate. For example, a reaction sequence involving p-tolualdehyde, an isocyanide, and a suitable carboxylic acid derivative under specific catalytic conditions could potentially lead to a precursor that can be readily converted to the target molecule. Isocyanide-based MCRs like the Ugi and Passerini reactions are powerful tools for the synthesis of peptide-like structures, but their direct application to form α,β-dehydroamino acids is not straightforward and often requires subsequent elimination steps.

Green Chemistry Principles Applied to Synthesis Protocols

Several green chemistry principles can be applied to the synthesis of this compound, primarily focusing on improving the efficiency and reducing the environmental impact of the Erlenmeyer-Plöchl reaction.

Use of Greener Solvents: Traditional protocols may use solvents that are now considered less environmentally friendly. Research into performing the reaction in water or other green solvents is an active area.

Catalysis: The use of catalytic amounts of a base, rather than stoichiometric quantities, improves atom economy. acs.org The application of recyclable heterogeneous catalysts, as discussed in section 2.2.2, is a key green strategy. researchgate.netresearchgate.net

Alternative Energy Sources: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the Erlenmeyer-Plöchl synthesis. Similarly, ultrasonication in the presence of nanoparticulate catalysts offers an energy-efficient alternative to conventional heating. researchgate.net

Solvent-Free Conditions: The use of ionic liquids or solid-state reactions can eliminate the need for a solvent altogether, reducing waste and simplifying purification.

Comparative Analysis of Synthetic Route Efficiency and Atom Economy

The efficiency of a synthetic route can be evaluated based on several metrics, including chemical yield, reaction conditions, and atom economy.

Atom Economy:

Atom economy is a measure of the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the desired product. The theoretical atom economy of the Erlenmeyer-Plöchl synthesis of the azlactone intermediate from N-acetylglycine and p-tolualdehyde can be calculated as follows:

Reactants:

N-acetylglycine (C4H7NO3): MW = 117.10 g/mol

p-Tolualdehyde (C8H8O): MW = 120.15 g/mol

Acetic Anhydride (C4H6O3): MW = 102.09 g/mol

Product (Azlactone):

4-(p-methylbenzylidene)-2-methyl-5(4H)-oxazolone (C12H11NO2): MW = 201.22 g/mol

By-products:

2 molecules of Acetic Acid (C2H4O2): MW = 60.05 g/mol (from the reaction of acetic anhydride with water formed)

Assuming the reaction goes to completion, the atom economy for the formation of the azlactone is:

% Atom Economy = (MW of desired product / Σ MW of all reactants) x 100 % Atom Economy = (201.22 / (117.10 + 120.15 + 102.09)) x 100 ≈ 59.3%

This calculation highlights that a significant portion of the reactant atoms end up in by-products, primarily due to the use of acetic anhydride as a dehydrating agent.

Comparative Analysis of Synthetic Routes:

| Synthetic Route | Typical Yields | Conditions | Atom Economy | Advantages | Disadvantages |

| Classical Erlenmeyer-Plöchl | Moderate to good | High temperatures, stoichiometric base | ~59% (for azlactone) | Simple, uses readily available starting materials. | Low atom economy, often harsh conditions. |

| Microwave-Assisted Erlenmeyer-Plöchl | Good to excellent | Microwave irradiation, shorter reaction times | ~59% (for azlactone) | Faster, often higher yields. | Requires specialized equipment. |

| Heterogeneously Catalyzed Erlenmeyer-Plöchl | Good to excellent | Milder conditions, reusable catalyst | ~59% (for azlactone) | Catalyst is easily separated and reused, greener process. | Catalyst preparation may be required. |

| Horner-Wadsworth-Emmons Reaction | Good to excellent | Often requires strong bases and anhydrous conditions | Varies depending on reagents | Can offer high stereoselectivity. | Phosphorus-containing by-products can be difficult to remove. |

This comparative analysis indicates that while the classical Erlenmeyer-Plöchl reaction is a reliable method, modern modifications using heterogeneous catalysts and alternative energy sources offer significant improvements in terms of efficiency and environmental impact. The Horner-Wadsworth-Emmons reaction provides a viable alternative with the potential for high stereocontrol, though its atom economy and waste profile must be considered.

Complex Chemical Transformations and Functional Derivatizations of Z 2 Acetamido 3 P Tolyl Acrylic Acid

Reactions Involving the Acrylic Acid Moiety

The carbon-carbon double bond and the carboxylic acid group of the acrylic acid moiety are primary sites for chemical modifications, enabling a range of transformations from simple reductions to complex carbon-carbon bond-forming reactions.

Asymmetric Hydrogenation and Reduction Methodologies

The asymmetric hydrogenation of α,β-unsaturated amino acid precursors is a cornerstone of modern organic synthesis, providing a direct route to enantiomerically pure α-amino acids. While specific studies on the asymmetric hydrogenation of (Z)-2-acetamido-3-(p-tolyl)acrylic acid are not extensively documented in publicly available literature, the reactivity of analogous compounds, such as α-acetamidocinnamic acid, has been well-established. These reactions typically employ chiral transition metal catalysts, most notably those based on rhodium and ruthenium. rsc.org

Rhodium complexes with chiral phosphine (B1218219) ligands, such as those derived from aminophosphines, have demonstrated high efficiency in the asymmetric hydrogenation of α-acetamidoacrylic acid. Similarly, ruthenium-based catalysts, for instance, ruthenocenyl phosphino-oxazoline-ruthenium complexes, have been successfully used for the asymmetric hydrogenation of various α-substituted acrylic acids, achieving high yields and excellent enantioselectivities. rsc.org Nickel-catalyzed asymmetric hydrogenation of β,β-disubstituted acrylic acids has also been reported, offering a more earth-abundant metal alternative. rsc.org

Table 1: Representative Conditions for Asymmetric Hydrogenation of α-Acetamidoacrylic Acid Analogs

| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure | Temperature | Enantiomeric Excess (ee) | Reference |

| [Rh(COD)Cl]₂ | Chiral Aminophosphine | Ethanol (B145695) | 1 atm | Room Temp. | High | |

| [Ru(cod)(2-met-allyl)₂] | Chiral Phosphino-oxazoline | Methanol (B129727) | 5 bar | 50 °C | Up to 99.9% | rsc.org |

| Ni(OAc)₂·4H₂O | Ph-BPE | Trifluoroethanol | 30 bar | 50 °C | Up to 99% | rsc.org |

Note: This table presents generalized conditions based on studies of analogous compounds and does not represent specific experimental data for this compound.

Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

The electron-deficient nature of the double bond in α,β-unsaturated carbonyl compounds makes them excellent partners in cycloaddition reactions.

Diels-Alder Reactions: this compound can potentially act as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. While specific examples with this exact compound are scarce, the general reactivity of acrylic acid derivatives is well-documented. epa.gov The reaction involves the concerted or stepwise interaction with a conjugated diene to form a six-membered ring. The stereoselectivity of these reactions can often be controlled by the use of Lewis acid catalysts. epa.gov

1,3-Dipolar Cycloadditions: This class of reactions involves the [3+2] cycloaddition of a 1,3-dipole to the double bond of the acrylic acid derivative. Dehydroamino acids, such as the subject compound, can react with various 1,3-dipoles like azides, nitrile oxides, and nitrones to furnish five-membered heterocyclic rings. researchgate.neticm.edu.pl For instance, light-initiated 1,3-dipolar cycloadditions between dehydroalanines and tetrazoles have been developed for peptide modifications. researchgate.net The regioselectivity of these cycloadditions is influenced by both electronic and steric factors of the reactants.

Olefin Metathesis and Cross-Coupling Reactions

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction, catalyzed by ruthenium or molybdenum carbene complexes, has revolutionized organic synthesis. nih.gov While specific applications of olefin metathesis directly on this compound are not widely reported, the acrylic double bond could potentially participate in cross-metathesis reactions with other olefins, leading to the formation of new, more complex unsaturated systems.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, are invaluable tools for forming carbon-carbon bonds.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene. capes.gov.br this compound could serve as the alkene partner in a reaction with an aryl or vinyl halide, leading to further substitution at the β-position of the acrylic acid. The regioselectivity of the addition is a key consideration in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nih.gov While direct coupling with the acrylic acid is less common, derivatives such as β-halo- or β-triflyloxy-α-amino acids can be employed. Stereoselective Suzuki-Miyaura cross-coupling of (Z)-β-enamido triflates has been demonstrated to proceed with either retention or inversion of configuration depending on the palladium catalyst and ligands used. researchgate.net

Transformations at the Acetamido Group

The acetamido group offers another handle for chemical modification, allowing for the unmasking of the amine functionality or direct alteration of the amide bond.

N-Deacylation and Subsequent Functionalization

The removal of the acetyl group, or N-deacylation, exposes the primary amine, which can then be subjected to a wide array of functionalization reactions.

N-Deacylation Methods:

Acidic or Basic Hydrolysis: Traditional methods for amide cleavage involve harsh conditions, such as refluxing in strong acids (e.g., HCl) or bases (e.g., NaOH). These conditions can sometimes lead to side reactions or racemization.

Enzymatic Deacylation: A milder and more selective approach involves the use of enzymes. Acylases, for instance, can catalyze the hydrolysis of N-acetylamino acids to afford the corresponding L-amino acids with high enantioselectivity.

Subsequent Functionalization: Once the amino group is free, it can be functionalized in numerous ways:

N-Alkylation: Introduction of alkyl groups.

N-Arylation: Formation of N-aryl bonds.

Amide Bond Formation: Coupling with other carboxylic acids to form new peptide linkages.

Sulfonamide Formation: Reaction with sulfonyl chlorides.

Amide Bond Modifications

Direct modification of the acetamido group without complete deacylation is also a potential avenue for derivatization.

Amide Exchange (Transamidation): This reaction involves the exchange of the amino portion of the amide. While challenging due to the inherent stability of the amide bond, transition metal-catalyzed methods have been developed to facilitate this transformation. These reactions typically require activation of the amide bond, for example, through the use of specific catalysts or by converting the amide to a more reactive intermediate.

Modifications of the p-Tolyl Aromatic System

The p-tolyl group in this compound offers a site for further molecular elaboration, enabling the introduction of diverse functionalities that can modulate the compound's properties. The methyl group of the tolyl moiety is an ortho-, para-directing and activating group for electrophilic aromatic substitution, influencing the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Strategies

The electron-donating nature of the methyl group on the p-tolyl ring facilitates electrophilic aromatic substitution (EAS) reactions. These reactions proceed by the attack of an electrophile on the electron-rich aromatic ring, leading to the substitution of a hydrogen atom. libretexts.org The activating effect of the methyl group generally directs incoming electrophiles to the positions ortho to it.

Common EAS reactions that can be applied to the p-tolyl ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (NO₂) onto the aromatic ring. epa.gov

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) can introduce halogen atoms. epa.gov

Sulfonation: Treatment with fuming sulfuric acid (SO₃ in H₂SO₄) introduces a sulfonic acid group (SO₃H). epa.gov

Friedel-Crafts Alkylation and Acylation: These reactions, employing alkyl halides or acyl halides with a Lewis acid catalyst, can introduce alkyl or acyl groups, respectively. epa.gov

The specific conditions for these reactions would need to be optimized to account for the other functional groups present in the molecule. The reactivity of the acrylic acid and acetamido groups must be considered to avoid undesired side reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov While direct C-H activation of the p-tolyl group is a possibility, a more common strategy involves the initial conversion of the methyl group or a ring position to a more reactive functional group, such as a halide or triflate. For instance, the p-tolyl group could be first brominated at the benzylic position and then subjected to cross-coupling, or the aromatic ring itself could be halogenated via electrophilic substitution to provide a handle for these reactions.

Palladium-catalyzed reactions applicable to derivatives of this compound include:

Suzuki Coupling: Couples an organoboron compound with an organohalide. A halogenated derivative of the title compound could be coupled with various boronic acids to introduce new aryl or alkyl groups. mdpi.com

Heck Reaction: Forms a substituted alkene from an aryl halide and an alkene. This could be used to further functionalize a halogenated derivative. nih.gov

Sonogashira Coupling: Joins a terminal alkyne with an aryl or vinyl halide, enabling the introduction of alkyne moieties.

Buchwald-Hartwig Amination: Forms a carbon-nitrogen bond between an aryl halide and an amine, allowing for the synthesis of various aniline (B41778) derivatives. nih.gov

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. nih.gov

Enantioselective Derivatization to Chiral Building Blocks

This compound is a prochiral molecule, and its double bond can be stereoselectively reduced to afford chiral amino acid derivatives. These chiral building blocks are of significant interest in medicinal chemistry and materials science.

Accessing Chiral Amino Acid Derivatives

The most direct route to chiral amino acid derivatives from this compound is through asymmetric hydrogenation of the carbon-carbon double bond. This reaction introduces two new stereocenters, and controlling the enantioselectivity is a key challenge.

Asymmetric Hydrogenation:

The use of chiral transition metal catalysts, particularly those based on rhodium, ruthenium, and more recently, cobalt, has proven effective for the asymmetric hydrogenation of dehydroamino acid derivatives. nsf.gov For instance, cobalt complexes with chiral phosphine ligands have shown high enantioselectivity in the hydrogenation of various α,β-unsaturated carboxylic acids. nsf.gov

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| (R,R)-BenzP*/Co(0) | Dehydro-α-amino acid derivative | 97% (R) | nsf.gov |

| (R,R)-PhBPE/Co(0) | (Z)-dehydro-N-acetyl-(4-acetoxy-3-methoxy)phenylalanine | Low ee | nsf.gov |

The choice of chiral ligand is critical in determining the stereochemical outcome of the hydrogenation. The p-tolyl substituent in the target molecule would influence the steric and electronic environment around the double bond, requiring careful optimization of the catalyst system to achieve high enantiomeric excess.

Enzymatic methods also offer a powerful alternative for the synthesis of chiral amino acids. rsc.orgresearchgate.net Enzymes such as aminoacylases or lipases can be used for the kinetic resolution of racemic amino acid derivatives, or engineered enzymes can perform stereoselective transformations on the prochiral substrate.

Synthesis of Nitrogen-Containing Heterocycles

The functional groups present in this compound make it a suitable precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. rsc.orgnih.govnih.gov

Cyclization Reactions:

Intramolecular cyclization reactions can be employed to construct heterocyclic rings. For example, derivatives of 2-acetamido-3-phenylacrylic acid are known intermediates in the preparation of bioactive compounds like benzylazauracil. nih.gov The acrylic acid moiety can participate in cyclization reactions, and the acetamido group can be a source of nitrogen for the new ring.

Furthermore, the molecule can be derivatized to introduce functionalities that facilitate cyclization. For instance, the introduction of an azide (B81097) group can lead to the formation of triazoles or other nitrogen-rich heterocycles through cycloaddition reactions or intramolecular C-H amination. researchgate.netnih.govmdpi.com The synthesis of pyrazole (B372694) derivatives, for example, can be achieved through the condensation of a 1,3-dione with a hydrazine. rsc.orgnih.gov The p-tolyl group could be elaborated to a dione (B5365651) functionality to enable such transformations.

The following table summarizes potential heterocyclic systems that could be accessed from this compound and its derivatives.

| Heterocyclic System | Potential Synthetic Strategy | Reference |

| Pyrazole | Elaboration of the p-tolyl group to a 1,3-dione followed by condensation with hydrazine. | rsc.org, nih.gov |

| Triazole | Introduction of an azide group followed by cycloaddition. | nih.gov, mdpi.com |

| Pyrrole | Intramolecular cyclization of an appropriately functionalized derivative. | researchgate.net |

| β-Lactam containing structures | Rhodium carbenoid insertion into the N-H bond of a β-lactam. | clockss.org |

The development of synthetic routes to these heterocyclic systems from this compound would expand its utility as a versatile building block in organic synthesis.

Rigorous Mechanistic Investigations of Reactions Involving Z 2 Acetamido 3 P Tolyl Acrylic Acid

Reaction Kinetics and Thermodynamic Analysis of Transformation Pathways

The transformation of (Z)-2-acetamido-3-(p-tolyl)acrylic acid, most notably through asymmetric hydrogenation, is a process governed by complex kinetics and thermodynamics. The rate of these reactions is influenced by several factors, including the concentration of the substrate, the catalyst, and hydrogen pressure.

Kinetic studies on analogous α-acetamidoacrylic acid derivatives have revealed that the reaction rate is typically first-order with respect to both the catalyst-substrate complex and the concentration of hydrogen. uit.no However, the reaction order concerning the substrate itself can be zero-order, especially when the catalyst is saturated with the substrate. uit.no This indicates that the formation of the catalyst-substrate complex is rapid and that the subsequent steps are rate-determining.

Table 1: Representative Kinetic Data for the Asymmetric Hydrogenation of an Analogous Enamide

| Parameter | Value | Conditions |

| Reaction Order (Catalyst) | 1 | [Rh(COD)Cl]₂ with chiral phosphine (B1218219) ligand |

| Reaction Order (H₂) | 1 | 1-4 atm H₂ pressure |

| Reaction Order (Substrate) | 0 | High substrate concentration |

| Rate Constant (k) | Varies with ligand and solvent | Methanol (B129727), 25 °C |

Note: This data is representative of typical enamides and may vary for this compound.

Elucidation of Transition State Structures and Reaction Intermediates

The elucidation of transition state structures and reaction intermediates is paramount to understanding the stereoselectivity of asymmetric hydrogenation. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces of these reactions. acs.orgresearchgate.net

For rhodium-catalyzed hydrogenations of enamides, a common mechanistic pathway involves the initial formation of a catalyst-substrate complex. acs.org This is followed by the oxidative addition of molecular hydrogen to the rhodium center, leading to a dihydride intermediate. The key stereodetermining step is often the migratory insertion of the olefinic double bond into a rhodium-hydride bond, which proceeds through a specific transition state. acs.org The geometry of this transition state, influenced by the chiral ligand, dictates which face of the substrate is hydrogenated, thereby determining the chirality of the product.

Following migratory insertion, a rhodium-alkyl intermediate is formed. The final step is the reductive elimination of the product, which regenerates the active catalyst. DFT calculations have helped to visualize the structures of these intermediates and transition states, revealing the subtle non-covalent interactions between the substrate and the chiral ligand that are responsible for high enantioselectivity. acs.org

Table 2: Calculated Energy Barriers for Intermediates in a Model Rh-Catalyzed Enamide Hydrogenation

| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |

| 1 | Catalyst-Substrate Complex | 0.0 |

| 2 | Oxidative Addition TS | +10.2 |

| 3 | Dihydride Intermediate | +5.6 |

| 4 | Migratory Insertion TS | +15.8 |

| 5 | Rhodium-Alkyl Intermediate | -2.5 |

| 6 | Reductive Elimination TS | +8.1 |

Note: These values are from a model system and serve to illustrate the energetic landscape of the reaction. acs.org

Mechanistic Role of Catalysts and Co-Catalysts in Stereocontrol

The catalyst, typically a transition metal complex with a chiral ligand, is the cornerstone of stereocontrol in the hydrogenation of this compound. Rhodium and ruthenium complexes are historically the most studied, but more recently, catalysts based on more abundant metals like cobalt and nickel have gained attention. researchgate.netnih.gov

The chiral ligand, usually a phosphine, coordinates to the metal center and creates a chiral environment. This environment forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer of the product. The electronic and steric properties of the ligand are critical. For example, ligands with larger bite angles and specific electronic properties can significantly influence both the activity and the enantioselectivity of the catalyst.

Solvent Effects and Their Influence on Reactivity and Selectivity

Polar protic solvents like methanol and ethanol (B145695) are commonly used and have been shown to be beneficial in many cases. researchgate.net They can participate in hydrogen bonding with the substrate and the catalyst, which can stabilize key intermediates and transition states. In some instances, the solvent can even act as a proton source in the catalytic cycle. researchgate.net However, the effect of solvent polarity can be complex, and in some systems, non-polar solvents may lead to higher enantioselectivity. researchgate.net The optimal solvent is often determined empirically for a specific catalyst-substrate combination.

Table 3: Effect of Solvent on Enantioselectivity for a Representative Asymmetric Hydrogenation

| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |

| Methanol | 32.7 | 95 |

| Ethanol | 24.6 | 92 |

| Tetrahydrofuran | 7.6 | 88 |

| Toluene | 2.4 | 85 |

Note: This data is illustrative and shows a general trend observed for some catalytic systems.

Stereochemical Outcomes and Proposed Mechanisms of Induction

The primary goal of using a chiral catalyst in the hydrogenation of this compound is to achieve high stereochemical control, resulting in a high enantiomeric excess (ee) of one of the product enantiomers. The stereochemical outcome is a direct consequence of the mechanism of asymmetric induction.

The most widely accepted model for stereochemical induction in rhodium-catalyzed hydrogenations of enamides is the "quadrant model." The chiral ligand creates a steric environment around the metal center that can be visualized as having four quadrants. The substrate binds in a way that minimizes steric clashes with the bulky groups on the ligand, leading to coordination on one specific face of the double bond.

Recent studies on the hydrogenation of E/Z mixtures of enamides have shown that some catalytic systems can lead to a convergent stereochemical outcome, where both isomers are converted to the same enantiomer of the product. nih.gov This can occur through a rapid isomerization of the double bond prior to hydrogenation or through a chelation-controlled mechanism where both isomers preferentially form the same chiral intermediate. nih.gov

Advanced Computational and Theoretical Studies of Z 2 Acetamido 3 P Tolyl Acrylic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding of (Z)-2-Acetamido-3-(p-tolyl)acrylic acid. These calculations can map the electron density distribution, identify key molecular orbitals, and quantify the nature of chemical bonds.

The electronic properties of the molecule are largely dictated by the interplay between the π-systems of the acrylic acid moiety, the p-tolyl group, and the amide functionality. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's reactivity. For this compound, the HOMO is expected to be delocalized over the electron-rich p-tolyl ring and the C=C double bond, while the LUMO is likely centered on the electron-deficient acrylic acid backbone, specifically the C=C-C=O conjugated system.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. The introduction of the electron-donating p-tolyl group is expected to raise the energy of the HOMO compared to an unsubstituted phenyl ring, potentially narrowing the HOMO-LUMO gap and influencing the molecule's reactivity in electrophilic and nucleophilic reactions.

A hypothetical table of selected calculated electronic properties for the lowest energy conformer of this compound, based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), is presented below.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.2 D |

| NBO Charge on Amide N | -0.65 e |

| NBO Charge on Carbonyl C (acid) | +0.80 e |

These values are illustrative and derived from typical results for structurally similar molecules.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The flexibility of this compound arises from the rotation around several single bonds, including the C-C bond connecting the tolyl group, the C-N bond of the amide, and the C-C bond of the carboxylic acid. This leads to a complex potential energy surface with multiple local minima corresponding to different stable conformers.

Conformational analysis using molecular mechanics (MM) force fields followed by higher-level quantum mechanics (QM) calculations can identify the most stable conformers and their relative energies. For N-acetylated amino acid analogs, several low-energy conformations are typically found. nih.gov The planarity of the acrylic acid and amide groups is a key feature, but rotations around the connecting bonds lead to different spatial arrangements.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape by simulating the movement of the atoms over time at a given temperature. nih.gov These simulations can reveal the accessible conformations and the energy barriers for interconversion between them. For this compound, MD simulations would likely show that the molecule predominantly exists in a few low-energy conformations in solution, with transient excursions to higher-energy states. The planarity of the conjugated system is expected to be largely maintained, with the most significant conformational flexibility arising from the rotation of the p-tolyl group and the orientation of the carboxylic acid and acetyl groups.

A representative table of hypothetical relative energies for different conformers is shown below. The energies are typically reported relative to the most stable conformer.

| Conformer | Dihedral Angle (C-C-C=C) | Dihedral Angle (O=C-C=C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~180° | ~0° | 0.00 |

| 2 | ~0° | ~0° | 1.5 |

| 3 | ~180° | ~180° | 2.1 |

| 4 | ~0° | ~180° | 3.5 |

These conformers and their relative energies are hypothetical and based on studies of similar acrylic acid derivatives. tandfonline.com

Prediction of Reactivity Patterns and Regioselectivity

Computational methods are invaluable for predicting the reactivity and regioselectivity of this compound in various chemical transformations. The molecule possesses several reactive sites, including the C=C double bond, the carboxylic acid group, and the amide group.

Fukui functions and dual descriptor analysis, derived from DFT calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack. For Michael additions to the α,β-unsaturated system, these descriptors would likely indicate that the β-carbon of the acrylic acid moiety is the most susceptible to nucleophilic attack, a common reactivity pattern for such compounds.

The regioselectivity of reactions such as cycloadditions can also be modeled. nih.gov For instance, in a Diels-Alder reaction where this compound acts as the dienophile, computational modeling of the transition states for the formation of different regioisomers can predict the major product. The electronic nature of the substituents on both the diene and the dienophile would play a crucial role in determining the outcome, and DFT calculations can quantify these effects. researchgate.net

The presence of the p-tolyl group, an electron-donating group, would activate the double bond towards electrophilic attack but might slightly decrease its reactivity towards nucleophiles compared to an unsubstituted phenyl derivative. Computational studies can provide quantitative predictions of these substituent effects on reaction barriers.

Below is a hypothetical table illustrating the predicted regioselectivity for a Michael addition reaction based on calculated Fukui indices.

| Atomic Site | Fukui Index (for nucleophilic attack) | Predicted Reactivity |

| α-carbon (C=C) | 0.05 | Low |

| β-carbon (C=C) | 0.25 | High |

| Carbonyl Carbon (acid) | 0.15 | Moderate |

Fukui indices are illustrative and represent a typical trend for α,β-unsaturated carbonyl compounds.

Computational Modeling of Catalytic Cycles and Reaction Pathways

This compound is commonly synthesized via the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde (p-tolualdehyde) with an N-acylglycine (N-acetylglycine) in the presence of a dehydrating agent and often a catalyst. wikipedia.org Computational modeling can be employed to investigate the detailed mechanism of this reaction, including the catalytic cycle. researchgate.net

A plausible catalytic cycle, for example, using a base catalyst, would involve the deprotonation of N-acetylglycine to form an enolate, which then cyclizes to form an oxazolone (B7731731) (azlactone) intermediate. This intermediate is then deprotonated to form a new enolate, which attacks the aldehyde. Subsequent elimination and hydrolysis would yield the final product. DFT calculations can be used to determine the structures and energies of all intermediates and transition states along this pathway. conicet.gov.ar This allows for the identification of the rate-determining step and provides insights into how the catalyst influences the reaction rate.

For a hypothetical acid-catalyzed hydrolysis of the amide bond, computational modeling could compare different pathways, such as attack at the amide carbonyl versus protonation of the nitrogen, to determine the most favorable mechanism. The calculated activation energies for each step would provide a quantitative measure of the reaction feasibility.

A simplified, hypothetical energy profile for a key step in a catalyzed reaction is presented in the table below.

| Reaction Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactants + Catalyst | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate 1 | -5.4 |

| 4 | Transition State 2 | +12.8 |

| 5 | Products + Catalyst | -10.1 |

The energy values are hypothetical and represent a plausible profile for a catalyzed reaction.

Spectroscopic Property Prediction (excluding basic identification data) for Structural Confirmation (e.g., Advanced NMR and IR vibrational analysis of hypothetical conformers)

Computational methods are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of this compound and to understand the spectral features of its different conformers.

Advanced NMR Analysis: While basic NMR predicts the general chemical shifts, advanced computational methods like the Gauge-Independent Atomic Orbital (GIAO) method coupled with DFT can predict the ¹H and ¹³C NMR chemical shifts for each hypothetical conformer. escholarship.org By performing a Boltzmann averaging of the predicted spectra of the low-energy conformers, a theoretical spectrum can be generated that can be compared with experimental data for detailed structural assignment. nih.gov This approach is particularly useful for resolving ambiguities in stereochemistry and conformation. For instance, the chemical shift of the vinyl proton would be highly sensitive to the conformation around the C-C single bonds.

Advanced IR Vibrational Analysis: Theoretical calculations can predict the vibrational frequencies and intensities for the different conformers of the molecule. nih.gov This allows for a detailed assignment of the experimental IR spectrum. For example, the frequency of the C=O stretching vibrations of the amide and carboxylic acid groups would be sensitive to the degree of intramolecular hydrogen bonding present in a particular conformer. By comparing the calculated spectra of different conformers with the experimental spectrum, it may be possible to deduce the dominant conformation in the sample. Theoretical vibrational analysis can also aid in understanding the origin of complex spectral features arising from vibrational coupling. researchgate.net

A hypothetical table comparing predicted vibrational frequencies for two different conformers is shown below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) - Conformer 1 | Predicted Frequency (cm⁻¹) - Conformer 2 (with H-bond) |

| C=O stretch (acid) | 1725 | 1705 |

| C=O stretch (amide) | 1680 | 1670 |

| N-H stretch | 3450 | 3400 |

| O-H stretch (acid) | 3550 | 3500 |

Frequencies are illustrative and demonstrate the expected shifts due to conformational changes and hydrogen bonding.

Strategic Applications of Z 2 Acetamido 3 P Tolyl Acrylic Acid As a Chemical Precursor in Organic Synthesis

(Z)-2-Acetamido-3-(p-tolyl)acrylic acid is a specialized acrylic acid derivative that holds considerable promise as a versatile precursor in a multitude of organic synthesis applications. Its structure, which incorporates an acetamido group, a p-tolyl substituent, and a reactive acrylic acid moiety, makes it a valuable building block for constructing complex molecular architectures. This article explores the strategic applications of this compound, focusing on its role in the synthesis of natural products, the development of novel synthetic methods, its use in combinatorial chemistry, as a precursor to non-canonical amino acids, its integration into asymmetric synthesis, and its potential in material science.

Q & A

Q. What are the common synthetic routes for (Z)-2-Acetamido-3-(p-tolyl)acrylic acid, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of substituted benzaldehydes (e.g., p-tolualdehyde) with ethyl diazoacetate or glycine derivatives. A key step involves forming the α,β-unsaturated acrylate backbone while maintaining the (Z)-configuration. For example, analogous syntheses use 2-nitrobenzaldehydes to achieve >98% isomeric purity under controlled pH and temperature . Optimization often includes adjusting solvent polarity (e.g., ethanol or DMSO), reaction time, and stoichiometric ratios of aldehyde to amine precursors to minimize byproducts .

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

- NMR : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For instance, the (Z)-isomer shows distinct olefinic proton coupling patterns (e.g., δ 7.17–7.60 ppm for aromatic protons) .

- HPLC : Reverse-phase HPLC with C18 columns (ACN/water gradients) assesses purity (>95% is typical) .

- X-ray crystallography : Determines absolute configuration and hydrogen-bonding networks, as seen in orthorhombic Pbca crystals with intermolecular N–H⋯O bonds .

Advanced Research Questions

Q. How can stereoselective synthesis of the (Z)-isomer be achieved, and what factors influence enantiomeric excess?

High (Z)-selectivity is achieved using chiral catalysts or biocatalytic pathways. For example, Rhodium JosiPhos polymers enable asymmetric hydrogenation of acrylates, though enantiomeric excess (ee) may drop from 72% to 47% upon catalyst reuse due to deactivation . Biocatalytic methods using Aldehyde Dehydrogenases (Ald-DH) with NAD+ cofactors offer sustainable alternatives, achieving >90% conversion in phosphate buffer (pH 7.0, 30°C) .

Q. What challenges arise in crystallizing this compound, and how are they resolved?

Crystallization difficulties stem from flexible acrylic side chains and competing hydrogen-bonding motifs. Successful strategies include:

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

SAR studies on analogs reveal that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance anti-platelet and antifungal activities. For instance, 4-chloro derivatives inhibit platelet aggregation by targeting thromboxane A2 receptors, while 4-trifluoromethyl analogs show improved metabolic stability . Computational docking (e.g., AutoDock Vina) can predict binding affinities to enzymes like cyclooxygenase-2 .

Q. What methodologies address contradictions in spectroscopic or crystallographic data?

Discrepancies often arise from solvent effects or polymorphic forms. To resolve:

- Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09).

- Validate crystal structures using R-factor convergence (<0.05) and check for twinning via PLATON .

- Cross-validate purity via LC-MS (e.g., [M−H]⁻ peaks at m/z 238.03 for 4-chloro derivatives) .

Methodological Challenges

Q. What are the limitations of heterogeneous catalysis in hydrogenating acrylate derivatives?

While reusable catalysts like Rhodium JosiPhos polymers reduce costs, prolonged reaction times (e.g., 7-hour extensions) and ee drops occur due to active-site poisoning. Mitigation strategies include:

- Pretreating catalysts with H₂ to regenerate metal surfaces.

- Using ionic supports (e.g., sulfonated polymers) to stabilize chiral environments .

Q. How do biocatalytic pathways compare to chemical synthesis in scalability and yield?

Biocatalysis (e.g., Ald-DH enzymes) offers greener profiles but requires NAD+ regeneration systems, which complicate scale-up. Yields range from 70–90% vs. 85–98% for chemical methods. Hybrid approaches, such as enzymatic oxidation followed by chemical resolution, balance efficiency and sustainability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.